molecular formula C18H14Cl2N2O3 B2608948 N-(3-chlorophenyl)-3-(3-chloropropanamido)benzofuran-2-carboxamide CAS No. 888464-40-2

N-(3-chlorophenyl)-3-(3-chloropropanamido)benzofuran-2-carboxamide

Cat. No. B2608948
CAS RN: 888464-40-2
M. Wt: 377.22
InChI Key: SVFLEFFIQFIVIV-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-(3-chloropropanamido)benzofuran-2-carboxamide, also known as CCPC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. CCPC belongs to the benzofuran family and has a molecular formula of C20H16Cl2N2O3.

Scientific Research Applications

Synthesis and Biological Evaluation A series of new benzofuran carboxamide derivatives, including N-(3-chlorophenyl)-3-(3-chloropropanamido)benzofuran-2-carboxamide, have been synthesized to develop new bioactive chemical entities. These compounds were evaluated for their in vitro antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. Their synthesis was characterized by various techniques such as NMR, IR, Mass, and X-ray crystallography, indicating a structured approach to explore their biological potential (Lavanya, Sribalan, & Padmini, 2017).

Antimicrobial and Antipathogenic Activities Research into thiourea derivatives has highlighted the antipathogenic activity of compounds with chlorophenyl components, similar to N-(3-chlorophenyl)-3-(3-chloropropanamido)benzofuran-2-carboxamide. These studies suggest significant antimicrobial effects, especially against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. This points to the potential of benzofuran carboxamide derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Chemical Modification and Reactivity The study on the chlorosulfonation of N-benzyl carboxamides, including derivatives similar to N-(3-chlorophenyl)-3-(3-chloropropanamido)benzofuran-2-carboxamide, demonstrates the compounds' reactivity and potential for further modification. This research provides insight into the synthesis of derivatives through chlorosulfonation, expanding the applications of these compounds in various biological and chemical contexts (Cremlyn, Ellis, & Pinney, 1989).

Synthetic Pathways and Antimicrobial Screening Innovative synthetic pathways have been explored for benzofuran-2-yl derivatives, focusing on their antimicrobial screening. This includes the synthesis of compounds through cyclocondensation reactions, indicating a wide range of potential applications in treating infections and preventing bacterial growth. The meticulous characterization and biological evaluation of these derivatives underscore their relevance in pharmaceutical research (Idrees, Kola, & Siddiqui, 2019).

properties

IUPAC Name

N-(3-chlorophenyl)-3-(3-chloropropanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3/c19-9-8-15(23)22-16-13-6-1-2-7-14(13)25-17(16)18(24)21-12-5-3-4-11(20)10-12/h1-7,10H,8-9H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFLEFFIQFIVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)Cl)NC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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